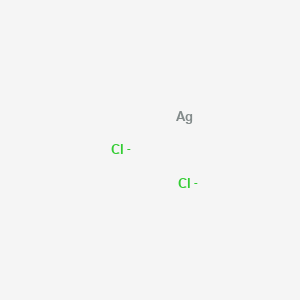
Silver(II)chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorosilver, also known as silver dichloride, is a chemical compound with the molecular formula Ag₂Cl₂. It is a silver halide compound that is known for its unique properties and applications in various fields. Dichlorosilver is typically found in a crystalline form and is known for its high reactivity and stability under certain conditions .
準備方法
Synthetic Routes and Reaction Conditions
Dichlorosilver can be synthesized through several methods. One common method involves the reaction of silver nitrate (AgNO₃) with hydrochloric acid (HCl) under controlled conditions. The reaction proceeds as follows: [ 2AgNO₃ + 2HCl \rightarrow Ag₂Cl₂ + 2HNO₃ ] This reaction typically requires a controlled temperature and pH to ensure the formation of dichlorosilver crystals .
Industrial Production Methods
In industrial settings, dichlorosilver is produced using large-scale chemical reactors where silver nitrate and hydrochloric acid are mixed under controlled conditions. The resulting dichlorosilver is then purified through filtration and recrystallization processes to obtain high-purity crystals suitable for various applications .
化学反応の分析
Types of Reactions
Dichlorosilver undergoes several types of chemical reactions, including:
Oxidation: Dichlorosilver can be oxidized to form silver oxide (Ag₂O) and chlorine gas (Cl₂).
Reduction: It can be reduced to elemental silver (Ag) and hydrochloric acid (HCl) under certain conditions.
Substitution: Dichlorosilver can participate in substitution reactions where the chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in reactions with dichlorosilver include reducing agents like hydrogen gas (H₂) and oxidizing agents like potassium permanganate (KMnO₄). These reactions typically require specific temperature and pressure conditions to proceed efficiently .
Major Products Formed
The major products formed from reactions involving dichlorosilver include silver oxide, elemental silver, and various silver halides depending on the specific reaction conditions and reagents used .
科学的研究の応用
Dichlorosilver has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other silver compounds and as a reagent in various chemical reactions.
Biology: Dichlorosilver is used in biological studies for its antimicrobial properties and its ability to interact with biological molecules.
Medicine: It is explored for its potential use in antimicrobial coatings for medical devices and as a component in certain pharmaceutical formulations.
Industry: Dichlorosilver is used in the production of photographic materials, conductive inks, and other industrial applications where its unique properties are beneficial
作用機序
The mechanism by which dichlorosilver exerts its effects involves its interaction with various molecular targets. In biological systems, dichlorosilver can interact with cellular components, leading to the disruption of cellular processes and the inhibition of microbial growth. The pathways involved include the generation of reactive oxygen species (ROS) and the disruption of cell membrane integrity .
類似化合物との比較
Similar Compounds
Similar compounds to dichlorosilver include:
Silver chloride (AgCl): A common silver halide with similar properties but different reactivity.
Silver bromide (AgBr): Another silver halide used in photographic materials.
Silver iodide (AgI): Known for its use in cloud seeding and photographic applications
Uniqueness of Dichlorosilver
Dichlorosilver is unique due to its specific reactivity and stability under certain conditions. Unlike other silver halides, dichlorosilver can undergo a wider range of chemical reactions, making it a versatile compound for various applications. Its ability to form stable complexes with other molecules also sets it apart from similar compounds .
特性
分子式 |
AgCl2-2 |
|---|---|
分子量 |
178.77 g/mol |
IUPAC名 |
silver;dichloride |
InChI |
InChI=1S/Ag.2ClH/h;2*1H/p-2 |
InChIキー |
KCHZRZSBDKKGAI-UHFFFAOYSA-L |
正規SMILES |
[Cl-].[Cl-].[Ag] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride](/img/structure/B13135495.png)
![9-Octadecenoicacid(9Z)-,(1R)-1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonooxy)ethylester,sodiumsalt](/img/structure/B13135515.png)
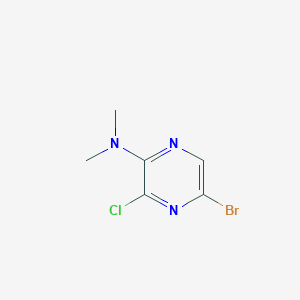
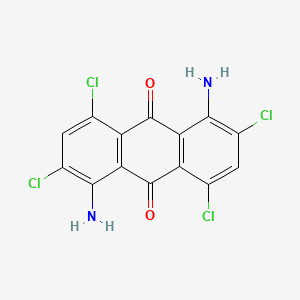
![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13135552.png)
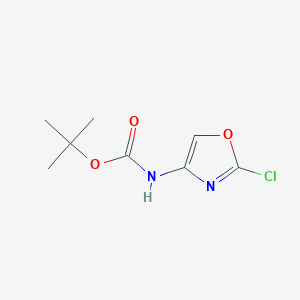
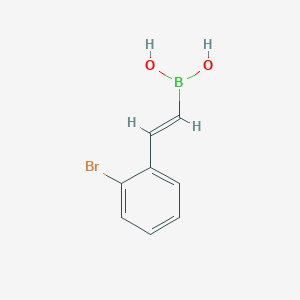
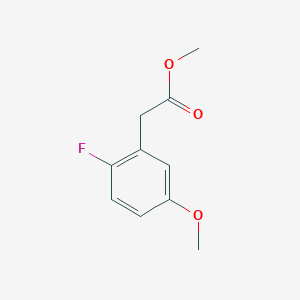
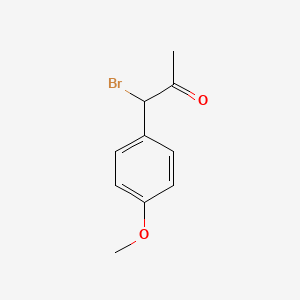
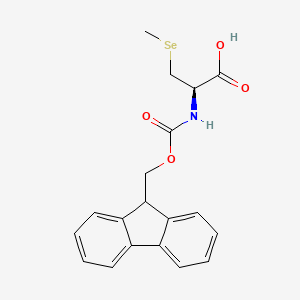

![Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13135583.png)

![6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13135598.png)
